molecular formula C19H20N2O3S2 B2738945 4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 923413-13-2

4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Cat. No.: B2738945
CAS No.: 923413-13-2
M. Wt: 388.5
InChI Key: RLLWRQHOIBMWPZ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Biological Activity

The compound 4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide , identified by its CAS number 923413-13-2 , is a member of the thiophene family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of 388.5 g/mol . Its structure features a benzylsulfonyl group linked to a cyclopentathiophene moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer research. The following sections summarize the key findings regarding its biological effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds containing similar scaffolds have shown promising antiproliferative activity against various cancer cell lines.

Key Findings:

  • Growth Inhibition: In vitro studies have demonstrated that derivatives of thiophene, including those with benzylsulfonyl substitutions, can inhibit cell growth significantly. For example, compounds with similar structures have recorded GI50 values in the submicromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Cell LineGI50 (μM)Reference
A549 (Lung)2.01
OVACAR-4 (Ovarian)2.27
CAKI-1 (Kidney)0.69
T47D (Breast)0.362

The mechanism underlying the anticancer activity of this compound is thought to involve:

  • Tubulin Polymerization Inhibition: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: Studies indicate that these compounds can activate caspases, which are crucial for the apoptosis pathway, thereby promoting programmed cell death in malignant cells .

Case Studies and Research Findings

Research has explored various derivatives of thiophenes for their biological activities:

  • Cyclohepta[b]thiophenes as Anticancer Agents:
    • A study evaluated cyclohepta[b]thiophenes and reported significant growth inhibition across multiple cancer cell lines with minimal cytotoxicity towards normal cells . The findings suggest that structural modifications can enhance anticancer efficacy.
  • Comparative Analysis:
    • A comparative study on benzothiophene derivatives indicated that modifications such as adding cyano groups can significantly alter their biological activity profiles, enhancing their potential as therapeutic agents .

Properties

IUPAC Name

4-benzylsulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c20-12-16-15-8-4-9-17(15)25-19(16)21-18(22)10-5-11-26(23,24)13-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLWRQHOIBMWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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